molecular formula C20H17BrN2O B15021681 2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B15021681
M. Wt: 381.3 g/mol
InChI Key: PKHGDOCMFJOLIP-HYARGMPZSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromonaphthalene moiety and a phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone, such as acetophenone, under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts like acetic acid or p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives or reduced naphthalene compounds.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromonaphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the hydrazide group can form hydrogen bonds with active site residues. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromonaphthalen-1-yl)acetohydrazide: Lacks the phenylethylidene group, resulting in different chemical and biological properties.

    N’-[(1E)-1-phenylethylidene]acetohydrazide:

    4-bromonaphthalene-1-carboxylic acid hydrazide: A precursor in the synthesis of the target compound, with distinct properties.

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to the combination of the bromonaphthalene and phenylethylidene groups. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17BrN2O

Molecular Weight

381.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C20H17BrN2O/c1-14(15-7-3-2-4-8-15)22-23-20(24)13-16-11-12-19(21)18-10-6-5-9-17(16)18/h2-12H,13H2,1H3,(H,23,24)/b22-14+

InChI Key

PKHGDOCMFJOLIP-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC=CC=C3

Origin of Product

United States

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